

A Definitive Guide: Structural Confirmation of O-Demethyl Vandetanib Using 2D NMR Spectroscopy

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Compound of Interest

Compound Name: *O-Demethyl Vandetanib*

CAS No.: 910298-60-1

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For researchers in drug development and metabolism, the unambiguous characterization of metabolites is not merely an analytical exercise; it is a foundational requirement for understanding a drug's efficacy, safety, and fate within a biological system. **O-Demethyl Vandetanib**, a key metabolite of the anti-cancer agent Vandetanib[1], presents a classic structural elucidation challenge. While mass spectrometry can confirm the loss of a methyl group, it cannot definitively establish the site of this modification. This guide provides a comprehensive, technically-grounded methodology for the structural confirmation of **O-Demethyl Vandetanib**, leveraging the unparalleled power of 2D Nuclear Magnetic Resonance (NMR) spectroscopy to resolve this ambiguity.

Our approach is built on a synergistic workflow, where each experiment provides interlocking data points that collectively form a self-validating system. We will explore not just the "how" of the protocols, but the causal "why" behind each experimental choice, reflecting a field-proven strategy for absolute structural confidence.

The Analytical Imperative: Pinpointing Demethylation

Vandetanib is a multi-ring tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer.[2][3] Its structure features two methoxy groups on a quinazoline core. Metabolism,

often mediated by CYP3A4 enzymes, can lead to N-demethylation or O-demethylation.[4][5][6] The resulting **O-Demethyl Vandetanib** possesses the same molecular formula as other potential demethylated isomers, making its confirmation a non-trivial task. The critical question for the analyst is: which methoxy group has been converted to a hydroxyl group?

Answering this requires a technique that can map the covalent bonding framework of the molecule. This is where 2D NMR spectroscopy excels, providing through-bond correlation data that functions as a molecular GPS, pinpointing the exact location of the structural change.

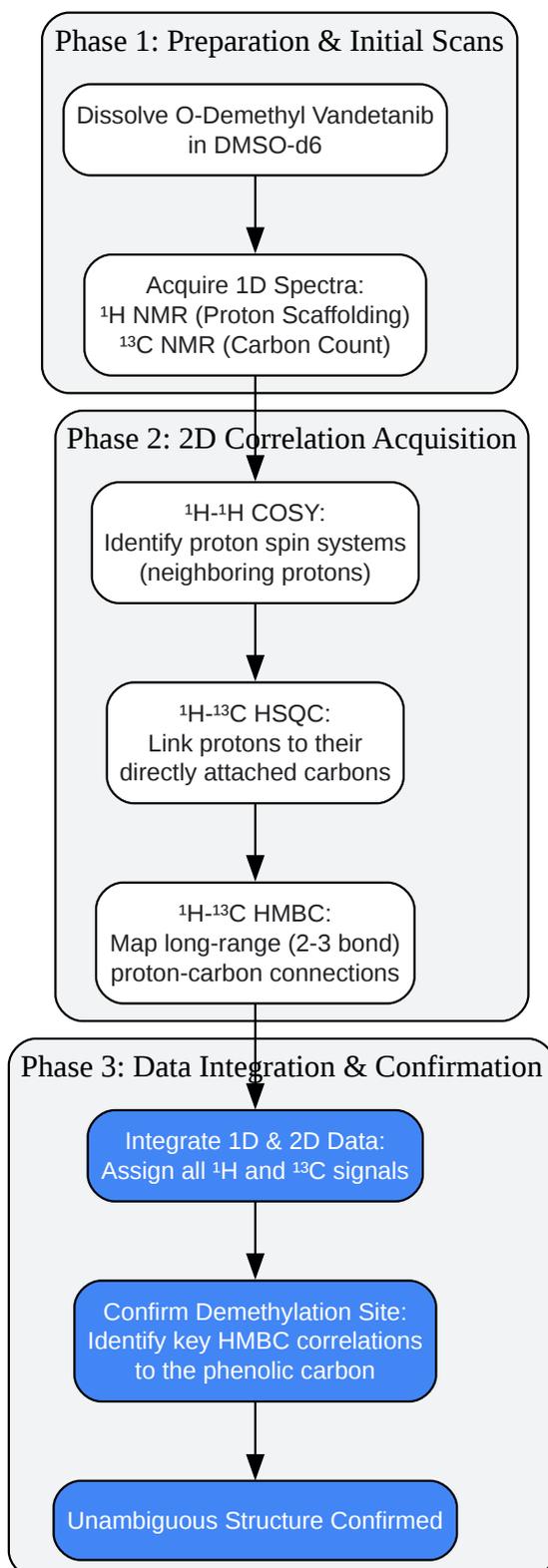
The 2D NMR Toolkit: A Multi-Pronged Strategy

A robust structural elucidation is never reliant on a single experiment. We employ a suite of 2D NMR techniques—COSY, HSQC, and HMBC—each providing a unique and complementary view of the molecular architecture.[7]

- ^1H - ^1H COSY (CORrelation SpectroscopY): This is the starting point for mapping the proton framework. It identifies protons that are spin-coupled, typically those on adjacent carbon atoms.[8] For **O-Demethyl Vandetanib**, COSY is instrumental in tracing the proton networks within each aromatic ring.
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[9] It is the most reliable method for assigning the chemical shifts of protonated carbons, effectively creating a ^1H - ^{13}C overlay of the molecule.
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for determining the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds.[10] This long-range information is crucial for connecting the molecular fragments identified by COSY and HSQC and, most importantly, for probing the connectivity around non-protonated (quaternary) carbons—such as the site of demethylation.

Experimental Workflow: From Sample to Structure

The logical flow of experiments is designed to build a complete structural picture piece by piece, with each step confirming the last.



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Caption: A synergistic workflow for 2D NMR-based structural elucidation.

Detailed Experimental Protocols

1. Sample Preparation:

- Accurately weigh 5-10 mg of purified **O-Demethyl Vandetanib** reference standard.[\[11\]](#)
- Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as the acidic proton of the newly formed hydroxyl group is often observable in this solvent.
- Transfer the solution to a 5 mm NMR tube suitable for high-field spectrometers.

2. NMR Data Acquisition:

- All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.
- 1D ¹H NMR: Acquire a standard quantitative proton spectrum (e.g., 16-32 scans). This provides the initial overview of proton chemical shifts and multiplicities. The absence of one methoxy singlet (relative to the Vandetanib parent) and the appearance of a new, broad hydroxyl proton signal are key initial indicators.
- 1D ¹³C NMR: Acquire a standard proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence). This confirms the total number of carbon environments.
- 2D ¹H-¹H COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire with sufficient resolution in both dimensions to resolve the aromatic region couplings.
- 2D ¹H-¹³C HSQC: Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence. Set the ¹³C spectral width to cover the expected range (~0-180 ppm). Optimize the one-bond coupling constant (¹J_{CH}) to an average value of ~145 Hz.
- 2D ¹H-¹³C HMBC: Use a gradient-selected HMBC pulse sequence. This is the most critical experiment. Set the long-range coupling constant (ⁿJ_{CH}) to a value optimized for 2- and 3-bond correlations, typically around 8 Hz. Acquiring sufficient scans is vital for observing the weaker correlations to quaternary carbons.

Data Analysis and Structural Confirmation

The definitive proof of structure comes from the integrated analysis of all spectra. Let us assume demethylation has occurred at the C6 position of the quinazoline ring.

Table 1: Hypothetical ^1H and ^{13}C NMR Data for O-Demethyl Vandetanib (Quinazoline Core)

Position	Atom	Hypothetical Shift (ppm)	Key 2D Correlations Observed
5	H	~7.25 (s)	HMBC to C7, C8a, C4, C6
6	C	~155.0 (quaternary)	HMBC from H5, H8, -OH
6-OH	H	~9.80 (broad s)	HMBC to C6, C5, C7
7	C	~148.0 (quaternary)	HMBC from H5, H8, -OCH ₂ -
8	H	~7.90 (s)	HMBC to C4a, C6, C7
-OCH ₂ -	H	~4.15 (d)	COSY with piperidine-H, HMBC to C7

Note: Chemical shifts are illustrative and based on typical values for such structures in DMSO- d_6 . "s" denotes a singlet.

Interpretation Walkthrough:

- **COSY Analysis:** The COSY spectrum would show correlations within the 4-bromo-2-fluorophenylamino ring and the piperidine ring, allowing these spin systems to be assembled. The protons on the quinazoline core (H5 and H8) would likely appear as singlets, showing no COSY cross-peaks to each other, indicating they are not adjacent.
- **HSQC Analysis:** The HSQC spectrum would unambiguously connect H5 to its carbon (C5) and H8 to its carbon (C8). This step is crucial for anchoring the subsequent long-range

correlations.

- HMBC Analysis: The Decisive Evidence: The HMBC spectrum provides the irrefutable links. The key observation is the set of correlations to the quaternary carbon at ~155.0 ppm.
 - The proton at H5 shows a three-bond correlation ($^3J_{CH}$) to this carbon.
 - The proton at H8 shows a two-bond correlation ($^2J_{CH}$) to this same carbon.
 - Critically, the new, broad hydroxyl proton at ~9.80 ppm would also show a correlation to this carbon.

This triangulation of correlations from H5, H8, and the new -OH proton to a single quaternary carbon definitively identifies it as C6, the site of demethylation.

Diagram: Key HMBC Correlations Confirming C6-Demethylation

Caption: Definitive HMBC correlations to the phenolic carbon (C6).

Conclusion

The structural confirmation of a metabolite like **O-Demethyl Vandetanib** demands more than just analytical data; it requires an analytical strategy. The synergistic application of 1D NMR with a suite of 2D experiments—COSY, HSQC, and particularly HMBC—provides a rigorous, multi-layered, and self-validating approach. The long-range 1H - ^{13}C correlations revealed by HMBC are not merely suggestive; they provide the definitive, covalent map required to pinpoint the exact site of metabolic transformation. This level of certainty is paramount for drug development professionals, ensuring data integrity for regulatory submissions and enabling a deeper understanding of the drug's metabolic profile.

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